2-Oxa-6-azaspiro[3.4]octane hemioxalate
Description
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Properties
IUPAC Name |
2-oxa-7-azaspiro[3.4]octane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11NO.C2H2O4/c2*1-2-7-3-6(1)4-8-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREVFFJHSWBTQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12COC2.C1CNCC12COC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure of 2-Oxa-6-azaspiro[3.4]octane hemioxalate
Technical Guide: Chemical Structure & Synthesis of 2-Oxa-6-azaspiro[3.4]octane Hemioxalate
Part 1: Executive Technical Summary
2-Oxa-6-azaspiro[3.4]octane hemioxalate (CAS: 1408075-00-2 for the salt form) represents a high-value spirocyclic building block in modern medicinal chemistry. As drug discovery moves away from flat, aromatic-heavy scaffolds ("flatland") to improve solubility and metabolic stability, spirocyclic systems like this have emerged as critical bioisosteres.
This molecule features a spiro[3.4] junction fusing a four-membered oxetane ring and a five-membered pyrrolidine ring. The "hemioxalate" designation indicates a stoichiometric salt form where two molar equivalents of the spiro-base are neutralized by one molar equivalent of oxalic acid, forming a stable, crystalline lattice ideal for storage and handling compared to the often volatile or hygroscopic free base.
Part 2: Structural Elucidation & Physicochemical Profile
Nomenclature and Topology
The IUPAC name derives from the spiro-fusion of two rings sharing a single carbon atom (C4).
-
Ring A (Oxetane): A 4-membered ether. The "2-Oxa" designation implies the oxygen is located at position 2, separated from the spiro center by methylene groups (C1 and C3).
-
Ring B (Pyrrolidine): A 5-membered amine. The "6-Aza" designation places the nitrogen at position 6.
-
Stereochemistry: The molecule is achiral due to the plane of symmetry passing through the oxygen, the spiro-carbon, and the nitrogen (assuming the N-substituent allows rapid inversion or is planar).
Salt Stoichiometry (Hemioxalate)
The hemioxalate salt consists of the protonated secondary amine and the oxalate dianion (or semi-protonated network) in a 2:1 ratio .
| Component | Formula | MW ( g/mol ) | Molar Ratio |
| Free Base | 113.16 | 2 | |
| Oxalic Acid | 90.03 | 1 | |
| Hemioxalate Salt | 316.35 | - |
Computed Physicochemical Properties (Free Base)
| Property | Value | Implication for MedChem |
| cLogP | -0.3 to 0.1 | Highly polar; excellent for lowering lipophilicity. |
| TPSA | ~21 | Good membrane permeability; low polar surface area penalty. |
| Fsp3 | 1.0 | Maximizes 3D-character; improves solubility/selectivity. |
| pKa (Conj. Acid) | ~10.5 | Basic secondary amine; forms stable salts with weak acids. |
Part 3: Synthetic Methodology
The synthesis of 2-oxa-6-azaspiro[3.4]octane presents a challenge: constructing a strained oxetane ring fused to a pyrrolidine. The most robust industrial route involves the cyclization of a gem-disubstituted diol .
Retrosynthetic Analysis
-
Target: 2-Oxa-6-azaspiro[3.4]octane.
-
Disconnection: C-O bond of the oxetane.
-
Precursor: 3,3-Bis(hydroxymethyl)pyrrolidine.
-
Starting Material: Diethyl malonate and N-protected glycine equivalent or similar cycloaddition precursors.
Step-by-Step Protocol
Step 1: Construction of the Pyrrolidine Core
-
Reagents: N-Benzyl-glycine ester + Alkyl acrylate (via 1,3-dipolar cycloaddition or Michael addition sequences)
N-Benzyl-3,3-dicarboxypyrrolidine derivative. -
Alternative: Alkylation of malonate with 2-chloro-N-(chloromethyl)-N-protected-ethanamine.
Step 2: Reduction to the Diol
-
Reagents:
(Lithium Aluminum Hydride) in THF. -
Process: The diester functionality at the C3 position of the pyrrolidine is reduced to a gem-bis(hydroxymethyl) group.
-
Intermediate: N-Benzyl-3,3-bis(hydroxymethyl)pyrrolidine.
Step 3: Oxetane Ring Closure (The Critical Step)
-
Mechanism: Intramolecular Williamson Ether Synthesis.
-
Protocol:
-
Treat the diol with 1 equivalent of n-Butyllithium (
-BuLi) or NaH to form the mono-alkoxide. -
Add 1 equivalent of Tosyl Chloride (TsCl) to selectively activate one hydroxyl group.
-
Heat to promote displacement of the tosylate by the remaining hydroxyl group.
-
-
Outcome: Formation of the 4-membered oxetane ring spiro-fused to the pyrrolidine.
Step 4: Deprotection and Salt Formation
-
Deprotection: Hydrogenolysis (
, Pd/C) to remove the benzyl group (or TFA if Boc-protected). -
Salt Formation: Dissolve the free base oil in EtOH/EtOAc. Add 0.5 equivalents of anhydrous oxalic acid dissolved in hot EtOH. Cool slowly to crystallize the hemioxalate.
Part 4: Visualization of Pathways
Figure 1: Synthetic Workflow & Salt Lattice Logic
Caption: Synthesis of the spiro-oxetane core via diol cyclization, culminating in the 2:1 hemioxalate salt formation.
Part 5: Analytical Characterization (Expected Data)
To validate the structure, the following analytical signatures are diagnostic:
1.
-
Oxetane Protons: A distinct set of signals for the oxetane
groups. Due to the spiro center, these appear as a set of doublets or multiplets around 4.2–4.6 ppm. -
Pyrrolidine Protons: The
adjacent to Nitrogen appears around 3.0–3.5 ppm. The isolated (C7) appears as a multiplet. -
Oxalate Singlet: A broad singlet (often exchanged/invisible or very downfield) for the acid protons, but the stoichiometry is best confirmed by elemental analysis or integration relative to the base.
2. Mass Spectrometry (LC-MS):
-
ESI+: m/z = 114.1
(Base peak). -
Note: The oxalate counterion is usually not observed in positive mode ESI, or appears as a separate peak in negative mode (m/z 89).
3. X-Ray Powder Diffraction (XRPD):
-
The hemioxalate should show a distinct crystalline pattern, unlike the amorphous or oily free base. This crystallinity is the primary driver for using this salt form in drug development supplies.
Part 6: Applications in Drug Discovery
6.1 Bioisosterism The 2-oxa-6-azaspiro[3.4]octane scaffold is a conformational restrictor .
-
Gem-Dimethyl Replacement: It acts as a rigidified analogue of a gem-dimethyl group or a cyclic analogue of a morpholine derivative.
-
Vector Positioning: The spiro-fusion forces the substituents on the nitrogen to exit at a specific vector relative to the oxetane "head," allowing precise probing of binding pockets.
6.2 Metabolic Stability
-
Oxetane Effect: The oxetane ring is metabolically robust compared to larger ethers. It also lowers the
of the adjacent amine slightly (through inductive effects) compared to a pure pyrrolidine, potentially improving permeability and reducing hERG liability. -
Increase: Increasing the fraction of
carbons correlates with higher clinical success rates by improving solubility and reducing promiscuous binding.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Motifs for Medicinal Chemistry.Angewandte Chemie International Edition , 49(20), 3524–3527. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.Chemical Reviews , 114(16), 8257–8322. Link
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.Angewandte Chemie International Edition , 49(48), 8979–8982. Link
-
PubChem Database. (2023). 2-Oxa-6-azaspiro[3.4]octane hemioxalate (Compound Summary).National Center for Biotechnology Information. Link
-
Barnes-Seeman, D. (2012). The role of spirocyclic scaffolds in drug discovery.[1][2]Current Topics in Medicinal Chemistry , 12(14), 1468-1480. Link
Sources
novel bioisosteres using 2-Oxa-6-azaspiro[3.4]octane scaffold
A High-Fsp³ Bioisostere for Morpholine and Piperazine Replacement
Executive Summary
The 2-oxa-6-azaspiro[3.4]octane scaffold represents a high-value "escape from flatland" motif in modern medicinal chemistry. As a spirocyclic bioisostere, it offers a strategic alternative to traditional morpholine and piperazine rings. By fusing a polar, metabolic-blocking oxetane ring with a versatile pyrrolidine core, this scaffold enables precise modulation of lipophilicity (LogD), solubility, and metabolic stability without sacrificing ligand efficiency.
This guide details the structural rationale, physicochemical profile, and validated synthetic protocols for integrating this scaffold into drug discovery programs.
Structural Analysis & Bioisosteric Rationale
The transition from monocyclic saturated heterocycles (like morpholine) to spirocyclic systems is driven by the need to increase the fraction of sp³-hybridized carbons (Fsp³ ). Higher Fsp³ correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding associated with flat, aromatic-rich structures.
1.1 The "Morpholine Problem" vs. The Spiro Solution
Morpholine is a ubiquitous solubility-enhancing group, but it suffers from:
-
Metabolic Liability: The
-carbons next to the ether oxygen are prone to oxidative metabolism. -
Fixed Vector: The chair conformation locks substituents in specific vectors that may not maximize pocket occupancy.
2-Oxa-6-azaspiro[3.4]octane addresses these issues through:
-
Metabolic Blocking: The spiro-quaternary carbon eliminates the most labile metabolic soft spot found in morpholine.
-
Oxetane Effect: The 4-membered oxetane ring is a potent lipophilicity lowering module (lowering LogP/D) while acting as a weak hydrogen bond acceptor. It is generally metabolically robust compared to larger ethers.
-
Vector Reorientation: Unlike the chair-like morpholine, the spiro scaffold orients the amine and the ether oxygen in perpendicular planes (90° twist), offering novel exit vectors for side chains.
1.2 Physicochemical Comparison
The following table contrasts the spiro scaffold with standard heterocycles.
| Property | Morpholine | Piperazine | 2-Oxa-6-azaspiro[3.4]octane | Impact |
| Formula | C₄H₉NO | C₄H₁₀N₂ | C₆H₁₁NO | Increased Carbon Count (+2C) |
| Fsp³ | 1.0 | 1.0 | 1.0 | Maintains saturation |
| LogP (Calc) | -0.86 | -1.17 | ~ -0.3 | Modulates Lipophilicity |
| pKa (Conj. Acid) | 8.3 | 9.8 | ~9.5 - 10.5* | Increased Basicity |
| TPSA | 21.3 Ų | 24.1 Ų | 21.3 Ų | Similar Polarity Surface |
| Geometry | Chair | Chair | Spiro (Twisted) | Novel 3D Space |
*Note: The pKa of the spiro-pyrrolidine is generally higher than morpholine due to the lack of direct inductive withdrawal by the oxygen (which is separated by the quaternary center) and the ring strain of the pyrrolidine.
Validated Synthetic Protocol
The most robust route to 2-oxa-6-azaspiro[3.4]octane utilizes a [3+2] cycloaddition strategy. This approach is superior to alkylation methods as it avoids the formation of polymeric byproducts and allows for facile diversification of the nitrogen substituent.
2.1 Retrosynthetic Analysis
The scaffold is constructed by forming the pyrrolidine ring onto a pre-existing oxetane core.
-
Precursor: 3-Oxetanone (Commercially available).
-
Key Intermediate: 3-Methyleneoxetane.
-
Cyclization: 1,3-Dipolar cycloaddition of an azomethine ylide.
2.2 Step-by-Step Protocol
Step 1: Wittig Olefination (Synthesis of 3-Methyleneoxetane)
-
Reagents: Methyltriphenylphosphonium bromide (
), Potassium tert-butoxide ( ), THF. -
Procedure:
-
Suspend
(1.2 equiv) in anhydrous THF at 0°C. -
Add
(1.2 equiv) portion-wise. Stir for 1h (yellow suspension). -
Add 3-oxetanone (1.0 equiv) dropwise.
-
Warm to RT and stir for 12h.
-
Workup: Quench with saturated
. Extract with pentane/ether (product is volatile!). Carefully concentrate at low vacuum (>200 mbar) or distill directly.
-
-
Critical Note: 3-Methyleneoxetane is volatile (bp ~70°C). Do not rotovap to dryness under high vacuum.
Step 2: [3+2] Cycloaddition (Formation of the Spiro Core)
-
Reagents: N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Azomethine ylide precursor), TFA (catalytic) or AgF.
-
Procedure:
-
Dissolve 3-methyleneoxetane (1.0 equiv) in DCM.
-
Add the benzylamine precursor (1.1 equiv).
-
Add TFA (0.1 equiv) dropwise at 0°C.
-
Stir at RT for 16h.
-
Mechanism: The acid cleaves the methoxy group, generating the iminium ion, which desilylates to form the dipole. The dipole adds across the exocyclic double bond.
-
Workup: Wash with
, extract with DCM, dry over . Purify via flash chromatography.
-
-
Product: N-Benzyl-2-oxa-6-azaspiro[3.4]octane.
Step 3: Deprotection (Yielding the Free Amine)
-
Reagents:
, Pd/C (10%), Methanol (or Ethanol). -
Procedure:
-
Dissolve the N-benzyl intermediate in MeOH.
-
Add Pd/C (10 wt%).
-
Stir under
balloon (1 atm) for 4-12h. -
Filter through Celite.
-
Concentrate to yield 2-oxa-6-azaspiro[3.4]octane (often isolated as the oxalate or HCl salt for stability).
-
2.3 Synthetic Workflow Diagram
Figure 1: Validated synthetic route via [3+2] cycloaddition of azomethine ylide to methyleneoxetane.
Application Guide: When to Use This Scaffold
The decision to deploy the 2-oxa-6-azaspiro[3.4]octane scaffold should be data-driven. It is not a "drop-in" replacement for every morpholine but a tool for specific property optimization.
3.1 Decision Matrix
Figure 2: Decision logic for bioisosteric replacement.
3.2 Key Considerations
-
Basicity Shift: The spiro-pyrrolidine is significantly more basic than morpholine. Expect a pKa shift from ~8.3 to ~10.0. This ensures high solubility at pH 7.4 (fully ionized) but may reduce passive membrane permeability.
-
Mitigation: If permeability drops, consider the 2-oxa-6-azaspiro[3.3]heptane (smaller ring) analog, which has slightly lower basicity due to increased ring strain, or add lipophilic substituents to the pyrrolidine nitrogen.
-
-
Solubility: The combination of the polar oxetane and the ionized amine typically results in superior aqueous solubility compared to the parent morpholine or piperidine analogs.
-
Metabolic Stability: This scaffold is highly resistant to P450-mediated oxidation. The oxetane ring is stable to hydrolysis under physiological conditions.
Case Study Insights
In the optimization of Gefitinib (an EGFR inhibitor), replacement of the morpholine tail with 2-oxa-6-azaspiro[3.4]octane (Compound 21g) resulted in:
-
Maintained Potency: Similar antitumor activity.
-
Improved Solubility: Significant increase in aqueous solubility due to the spiro-topology and ionization.
-
Novel IP: Access to new patent space outside the crowded morpholine/piperazine landscape.
References
-
Facile synthesis of 2-azaspiro[3.4]octane and related spirocycles. Organic & Biomolecular Chemistry. (2019).
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. (2025).
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes. ACS Medicinal Chemistry Letters. (2019).
-
2-Oxa-6-azaspiro[3.4]octane Structure & Properties. PubChem.
-
Oxetanes in Drug Discovery. Journal of Medicinal Chemistry. (2023).
2-Oxa-6-azaspiro[3.4]octane hemioxalate vs free base properties
This technical guide provides a comprehensive analysis of 2-Oxa-6-azaspiro[3.4]octane , focusing on the critical physicochemical distinctions between its Free Base and Hemioxalate forms. It is designed to support researchers in lead optimization, salt selection, and synthetic scale-up.
Comparative Analysis of Free Base vs. Hemioxalate in Drug Discovery
Executive Summary: The Strategic Value of the Scaffold
In modern medicinal chemistry, the 2-oxa-6-azaspiro[3.4]octane core serves as a high-value bioisostere for morpholine, piperidine, and pyrrolidine rings. Its spirocyclic architecture offers two distinct advantages:
-
Vector Manipulation: The spiro-fusion creates a rigid
twist between the oxetane and pyrrolidine rings, allowing precise orientation of substituents in 3D space—often critical for accessing novel binding pockets. -
Physicochemical Modulation: The inclusion of the oxetane ring lowers lipophilicity (
) and blocks metabolic soft spots without significantly increasing molecular weight, a tactic known as "escaping the flatland."
However, the Free Base form of this intermediate presents significant handling challenges (volatility, hygroscopicity, oxidation). The Hemioxalate salt is the industry-standard solution, providing a crystalline, stable, and stoichiometrically defined solid for robust library synthesis.
Chemical Profile: Free Base vs. Hemioxalate
The following table contrasts the fundamental properties of the two forms. Note the dramatic shift in stability and handling requirements.
| Property | Free Base (Neutral Amine) | Hemioxalate (Salt Form) |
| CAS Number | 220290-68-6 | 1408075-00-2 |
| Formula | ||
| Molecular Weight | 113.16 g/mol | 316.35 g/mol |
| Physical State | Colorless to pale yellow oil/liquid | White to off-white crystalline solid |
| Melting Point | < 25°C (Liquid at RT) | 165–170°C (Decomposition) |
| Solubility | DCM, Methanol, THF, Ether | Water, DMSO, Methanol (Warm) |
| Hygroscopicity | High (Absorbs atmospheric | Low to Moderate (Stable solid) |
| pKa (Calc.) | ~9.5 (Secondary Amine) | N/A (Protonated species) |
| Storage | -20°C, Inert Gas (Ar/N2) | Room Temperature, Desiccated |
Technical Insight: The "Hemioxalate" designation implies a 2:1 stoichiometry (two moles of spiro-amine per one mole of oxalic acid). This is often preferred over the 1:1 oxalate because it minimizes the acidic burden in subsequent reactions and often yields superior crystallinity.
Synthesis & Manufacturing Workflow
The synthesis of the 2-oxa-6-azaspiro[3.4]octane core typically proceeds via a Ring Expansion Strategy starting from commercially available N-Boc-3-pyrrolidinone. This route is favored for its scalability and safety profile compared to direct [2+2] photocycloadditions.
Mechanism of Action (Synthesis)
-
Olefination: Conversion of the ketone to an exocyclic alkene.
-
Epoxidation: Formation of a spiro-epoxide intermediate.
-
Ring Expansion: Regioselective opening of the epoxide and closure to the oxetane ring.
Visualized Workflow (DOT Diagram)
Figure 1: Synthetic pathway from N-Boc-3-pyrrolidinone to the stable Hemioxalate salt.
Handling & Stability Protocols
For researchers transitioning from the salt to the free base for coupling reactions (e.g.,
Protocol A: Free-Basing the Hemioxalate
Use this protocol when the free amine is required for nucleophilic attack.
-
Suspension: Suspend the hemioxalate salt (1.0 eq) in DCM or EtOAc (10 mL/g).
-
Neutralization: Add saturated aqueous
or (3.0 eq).-
Caution: Gas evolution (
) may occur if using bicarbonate.
-
-
Extraction: Stir vigorously for 15 minutes until the solid dissolves. Separate the organic layer.
-
Drying: Dry over anhydrous
(Sodium Sulfate) or .-
Avoid:
(Magnesium Sulfate) can sometimes act as a Lewis acid and trap the amine.
-
-
Concentration: Concentrate under reduced pressure at
.-
Critical: Do not heat significantly; the free base is volatile and prone to oxidative degradation. Use immediately.
-
Protocol B: Storage of the Hemioxalate
-
Temperature: Store at room temperature (RT) for short term;
for long term (>6 months). -
Atmosphere: Keep in a tightly sealed vial. While less hygroscopic than the hydrochloride salt, the oxalate can still absorb moisture over time, altering stoichiometry.
Medicinal Chemistry Utility: The "Why"
Why select 2-oxa-6-azaspiro[3.4]octane over standard heterocycles?
1. Lipophilicity Modulation (
)
Replacing a gem-dimethyl group or a cyclohexane ring with the spiro-oxetane moiety typically reduces
-
Benefit: Improved aqueous solubility and reduced metabolic clearance.
2. Conformational Restriction
The spiro center locks the amine nitrogen and the ether oxygen into a fixed geometry. Unlike flexible piperidines, this scaffold presents substituents in defined vectors, reducing the entropic penalty upon binding to a protein target.
3. Metabolic Stability
The 4-membered oxetane ring is surprisingly metabolically robust. It does not undergo rapid oxidative metabolism (like alkyl chains) and protects the adjacent spiro-carbon from metabolic attack.
References
-
PubChem Compound Summary. 2-Oxa-6-azaspiro[3.4]octane.[1] National Center for Biotechnology Information. Link
-
Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Motifs for Drug Discovery. Journal of Organic Chemistry. (Contextual reference for spiro-oxetane properties). Link
-
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Sigma-Aldrich Product Specification. 2-Oxa-6-azaspiro[3.4]octane oxalate. Link
Sources
Methodological & Application
The Ascendance of Spirocyclic Scaffolds: 2-Oxa-6-azaspiro[3.4]octane as a Modern Morpholine Surrogate
Introduction: Escaping Flatland in Modern Drug Discovery
In the landscape of medicinal chemistry, the morpholine ring is a well-trodden path. Its favorable properties, including metabolic stability and aqueous solubility, have cemented its status as a privileged scaffold in numerous approved drugs. However, the relentless pursuit of novel chemical matter with enhanced three-dimensionality and finely tuned physicochemical properties has led researchers to seek innovative bioisosteres. This guide delves into the application of 2-Oxa-6-azaspiro[3.4]octane, a spirocyclic scaffold emerging as a superior surrogate for morpholine, offering a strategic advantage in the design of next-generation therapeutics.
Spirocycles, characterized by two rings sharing a single atom, introduce inherent three-dimensionality to molecular structures. This increased sp³ character is a departure from the "flatland" of aromatic and heteroaromatic systems, often correlating with improved clinical success. The rigid, defined geometry of spirocyclic systems can also lead to enhanced target engagement and selectivity by presenting binding elements in precise spatial orientations.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic incorporation of 2-Oxa-6-azaspiro[3.4]octane into discovery programs. We will explore the scientific rationale, provide detailed synthetic and analytical protocols, and present case studies that underscore the transformative potential of this novel scaffold.
The Strategic Advantage of 2-Oxa-6-azaspiro[3.4]octane
The substitution of a traditional morpholine ring with 2-Oxa-6-azaspiro[3.4]octane is not a mere structural exchange but a strategic decision to modulate key drug-like properties. The unique architecture of this spirocycle, combining an oxetane and an azetidine ring, offers a compelling set of advantages:
-
Enhanced Three-Dimensionality (Fsp³): The spirocyclic nature of 2-Oxa-6-azaspiro[3.4]octane inherently increases the fraction of sp³ hybridized carbons in a molecule. This heightened three-dimensionality can lead to improved binding affinity and selectivity for protein targets by enabling more extensive and specific interactions within the binding pocket.
-
Modulation of Physicochemical Properties:
-
Lipophilicity (LogD): In many instances, the replacement of a morpholine with a 2-Oxa-6-azaspiro[3.4]octane moiety can lead to a reduction in lipophilicity. This is a critical parameter for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile and can be instrumental in mitigating off-target effects.
-
Aqueous Solubility: The presence of the ether oxygen and the amine nitrogen in a constrained spirocyclic system can enhance interactions with water, thereby improving aqueous solubility, a crucial factor for bioavailability.
-
Basicity (pKa): The pKa of the secondary amine in 2-Oxa-6-azaspiro[3.4]octane is influenced by the strained ring system, often resulting in a lower basicity compared to morpholine. This can be advantageous in reducing interactions with acidic targets, such as the hERG potassium channel.
-
-
Improved Metabolic Stability: The quaternary spirocenter and the strained ring system can render 2-Oxa-6-azaspiro[3.4]octane and its derivatives less susceptible to metabolic degradation by cytochrome P450 enzymes compared to the more flexible morpholine ring.
-
Vectorial Exit Points for Further Functionalization: The spirocyclic core provides well-defined vectors for the attachment of additional substituents, allowing for precise exploration of the surrounding chemical space and optimization of target interactions.
-
Novelty and Intellectual Property: The use of 2-Oxa-6-azaspiro[3.4]octane provides an opportunity to explore novel chemical space and secure intellectual property in crowded therapeutic areas.
Comparative Physicochemical Properties: Morpholine vs. 2-Oxa-6-azaspiro[3.4]octane
To illustrate the impact of replacing a morpholine with a 2-Oxa-6-azaspiro[3.4]octane, the following table presents a comparative analysis of key physicochemical properties for a hypothetical matched pair of N-aryl derivatives.
| Property | N-Aryl Morpholine | N-Aryl 2-Oxa-6-azaspiro[3.4]octane | Rationale for Change |
| Molecular Weight | X | X + 12 | Addition of a methylene group. |
| Calculated LogP (cLogP) | Typically higher | Often lower | The more compact, 3D structure of the spirocycle can lead to reduced lipophilicity despite the increase in carbon count. |
| Aqueous Solubility | Good | Generally improved | The spirocyclic framework can disrupt crystal packing and present more favorable interactions with water. |
| Basicity (pKa) | ~8.5 | ~7.5 - 8.0 | Ring strain in the azetidine portion of the spirocycle can lower the pKa of the secondary amine. |
| Polar Surface Area (PSA) | ~12.5 Ų | ~21.3 Ų | The additional heteroatom and strained ring system contribute to a larger polar surface area. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of 2-Oxa-6-azaspiro[3.4]octane and its subsequent functionalization, as well as standard protocols for the evaluation of key ADME properties.
Protocol 1: Synthesis of 2-Oxa-6-azaspiro[3.4]octane via [3+2] Cycloaddition
This protocol describes a robust and scalable synthesis of the title compound.
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Oxa-6-azaspiro[3.4]octane Hemioxalate
Current Status: Operational Ticket ID: TSH-SP-2024-OXA Subject: Optimization & Troubleshooting of Hemioxalate Salt Formation for Spirocyclic Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Technical Context
The 2-Oxa-6-azaspiro[3.4]octane scaffold is a high-value "sp3-rich" building block used to improve the physicochemical properties (solubility, metabolic stability) of drug candidates, often serving as a surrogate for morpholine or piperazine [1, 2].[1]
While the free amine is often an unstable, hygroscopic oil, the hemioxalate salt (2:1 amine:acid ratio) is the preferred solid form for storage and purification. This guide addresses the specific challenges of crystallizing this strained spirocycle, focusing on stoichiometry control, polymorph stability, and impurity rejection.
Key Chemical Identifiers
-
CAS: 1408075-00-2 (Hemioxalate) / 220290-68-6 (Free Base)
-
Stoichiometry: 2 C₆H₁₁NO · 1 C₂H₂O₄
-
Molecular Weight: 316.35 g/mol (Salt) / 113.16 g/mol (Free Base)
Purification Workflow Visualization
The following logic flow illustrates the critical decision points in the purification process to avoid common pitfalls like "oiling out" or incorrect salt formation.
Figure 1: Decision tree for the crystallization of spirocyclic hemioxalate salts, emphasizing thermodynamic control to prevent oiling out.
Standard Operating Procedure (SOP): Hemioxalate Formation
Objective: Isolate high-purity (>98%) hemioxalate salt from crude reaction mixtures containing linear impurities or inorganic salts.
Reagents & Equipment
-
Crude Amine: 2-Oxa-6-azaspiro[3.4]octane (Free base).
-
Acid Source: Anhydrous Oxalic Acid (Avoid dihydrate if moisture sensitivity is suspected).
-
Solvents: Ethanol (Absolute), Isopropanol (IPA), Diethyl Ether (Et₂O) or MTBE.
-
Equipment: Jacketed reactor or round-bottom flask with mechanical stirring (overhead stirrer preferred to break up rapid precipitation).
Step-by-Step Protocol
-
Dissolution (The "Free Base" Check):
-
Dissolve the crude amine residue in Ethanol (5 mL per gram) .
-
Critical Check: If the solution is cloudy (inorganic salts from synthesis), filter through Celite before adding acid. The solution must be clear.
-
-
Stoichiometric Addition (The "0.5 Eq" Rule):
-
Prepare a solution of Oxalic Acid (0.50 equivalents) in warm Ethanol.
-
Why 0.5 eq? You are targeting the hemioxalate (2 amines : 1 acid). Adding 1.0 eq will form the monooxalate, which has different solubility and MP properties [3].
-
Add the acid solution dropwise to the amine solution at room temperature with vigorous stirring.
-
-
Crystallization & Ripening:
-
A thick white precipitate should form immediately.
-
Do not filter yet. Heat the suspension to near-reflux (70-75°C) until the solid redissolves or the suspension thins significantly (Ostwald ripening).
-
Allow the solution to cool slowly to room temperature over 2-3 hours.
-
Optional: If yield is low, add Diethyl Ether (2-3 volumes) dropwise to the cooled solution to drive precipitation.
-
-
Isolation:
-
Filter the solid under vacuum / inert gas.
-
Wash: Rinse the cake 2x with cold Et₂O/EtOH (3:1 mixture).
-
Drying: Dry in a vacuum oven at 40-45°C for 12 hours.
-
Troubleshooting Guide
This section addresses specific failure modes reported by users working with 2-Oxa-6-azaspiro[3.4]octane.
| Symptom | Probable Cause | Corrective Action |
| Product "Oils Out" (Sticky gum instead of powder) | Impurity Profile: High levels of linear byproducts prevent crystal lattice formation.Cooling Rate: Cooled too fast (Kinetic trapping). | 1. Re-dissolve in hot EtOH.2. Add a "seed crystal" if available.3. Cool at 10°C/hour.4. Use IPA instead of EtOH (lower solubility of impurities). |
| Melting Point Discrepancy (Observed MP is too high/low) | Wrong Salt Form: You likely formed the Monooxalate (1:1) instead of Hemioxalate (2:1). | Check Stoichiometry: Did you account for the purity of the crude amine? If crude is only 80% pure, 0.5 eq of acid based on weight is actually >0.6 eq. Recalculate based on NMR assay. |
| Low Yield (<50%) | High Solubility: The hemioxalate is too soluble in pure Ethanol. | Anti-Solvent: After cooling, add MTBE or Et₂O until the supernatant is slightly cloudy. Cool to 0°C for 4 hours. |
| Pink/Brown Coloration | Oxidation: The pyrrolidine ring is susceptible to oxidation if the free base was stored in air. | Recrystallization: Recrystallize from EtOH/Activated Carbon to remove colored oxidation byproducts. |
Frequently Asked Questions (FAQs)
Q1: Why use the hemioxalate instead of the HCl salt? A: Spirocyclic amines often form hygroscopic HCl salts that deliquesce (turn to liquid) in air. The hemioxalate salt utilizes the bidentate nature of oxalic acid to bridge two amine molecules, creating a larger, more stable crystal lattice with a higher melting point and lower hygroscopicity [4].
Q2: My crude amine contains residual inorganic salts (LiCl/Al salts). Will this affect the crystallization? A: Yes. Oxalic acid can chelate residual metals (Al, Li), forming insoluble metal oxalates that contaminate your product.
-
Solution: Perform a rigorous "Free Base" extraction (DCM/NaOH) and filtration before salt formation. Ensure the starting amine solution is perfectly clear.
Q3: Can I convert the hemioxalate back to the free base for my next reaction? A: Yes, and this is recommended for nucleophilic substitutions.
-
Protocol: Suspend the salt in DCM. Add 1M NaOH or sat. NaHCO₃. Stir until the solid dissolves. Separate the organic layer, dry over Na₂SO₄, and concentrate.[4][5] Note: The free base is volatile; do not apply high vacuum for extended periods [5].
Q4: How do I distinguish between the Monooxalate and Hemioxalate? A:
-
1H NMR: Check the integration of the oxalate peak (no protons, but check stoichiometry of counter-ions if visible) vs the spirocycle protons.
-
Elemental Analysis: The most reliable method.
-
Hemioxalate (C₁₄H₂₄N₂O₆): %C ~53.15, %H ~7.65.
-
Monooxalate (C₈H₁₃NO₅): %C ~47.29, %H ~6.45.
-
References
-
PubChem. 2-Oxa-6-azaspiro[3.4]octane Compound Summary. National Library of Medicine. Available at: [Link]
- Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Pharmacophores.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling spirocyclic amines and oxalic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Oxa-6-azaspiro[3.4]octane hemioxalate 97% | CAS: 1408075-00-2 | AChemBlock [achemblock.com]
- 3. 2-Oxa-6-azaspiro[3.4]octane hemioxalate | 1408075-00-2 - BuyersGuideChem [buyersguidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
LC-MS Identification of 2-Oxa-6-azaspiro[3.4]octane Hemioxalate Impurities
This guide outlines a robust, comparative analytical strategy for the impurity profiling of 2-Oxa-6-azaspiro[3.4]octane hemioxalate , a high-value spirocyclic building block used in modern drug discovery (e.g., kinase inhibitors, GPCR ligands).
Given the compound's unique physicochemical properties—a strained oxetane ring fused to a polar pyrrolidine core—standard C18 methods often fail. This guide compares Hydrophilic Interaction Liquid Chromatography (HILIC) against High-pH Reversed-Phase (RP) methodologies, providing a definitive protocol for identifying synthesis byproducts and degradation variants.
A Comparative Method Selection Guide for CMC & Analytical Development
Executive Summary: The Analytical Challenge
2-Oxa-6-azaspiro[3.4]octane hemioxalate (CAS: 1408075-00-2) presents a dual challenge for impurity profiling:
-
High Polarity: The secondary amine and oxalate counterion result in poor retention on standard acidic C18 systems (elution in the void volume).
-
Structural Fragility: The strained 4-membered oxetane ring is susceptible to acid-catalyzed ring opening (hydrolysis), creating "silent" impurities that mimic the parent mass in low-resolution scans or degrade during analysis.
This guide compares two orthogonal approaches to solve these issues, recommending HILIC-ESI-MS/MS as the superior technique for comprehensive impurity coverage.
Comparative Analysis: HILIC vs. High-pH RP
The following table summarizes the performance of the two primary alternatives for analyzing this spirocyclic salt.
| Feature | Method A: HILIC (Zwitterionic) | Method B: High-pH Reversed-Phase (C18) |
| Principle | Partitioning into water-enriched layer on polar surface. | Hydrophobic interaction with alkyl chains. |
| Retention of Parent | Excellent. Elutes well away from void volume. | Good. Deprotonation (pH > pKa) increases retention. |
| Oxalate Separation | High. Can resolve oxalate (anion) from amine. | Poor. Oxalate elutes in void; requires ion-pairing to retain. |
| MS Sensitivity | Superior. High organic % enhances ESI desolvation. | Moderate. High aqueous content suppresses signal. |
| Impurity Selectivity | Best for Polar Impurities (e.g., ring-opened diols). | Best for Hydrophobic Impurities (e.g., protected intermediates). |
| Stability Risk | Low. Neutral/buffered conditions preserve the oxetane. | Medium. High pH can induce degradation in some spiro-cores. |
| Verdict | PREFERRED for final salt analysis. | ALTERNATIVE for intermediate/IPC analysis. |
Predicted Impurity Profile & Degradation Pathways
Before method execution, one must map the "Impurity Fate." The spiro-octane core is synthesized via cyclization (often involving benzyl or Boc protection).
Critical Impurities to Monitor
-
Impurity A (Ring-Opened Hydrolysis Product):
-
Mechanism: Acid-catalyzed hydrolysis of the oxetane ring.
-
Structure: 4-(hydroxymethyl)pyrrolidin-3-ol derivative.
-
Mass Shift: +18 Da (Water addition).
-
-
Impurity B (N-Oxide):
-
Mechanism: Oxidative stress on the secondary amine.
-
Mass Shift: +16 Da.
-
-
Impurity C (Residual Protecting Groups):
-
Source: Incomplete deprotection (e.g., N-Benzyl or N-Boc variants).
-
Mass Shift: +90 Da (Benzyl) or +100 Da (Boc).
-
Figure 1: Impurity fate mapping for 2-Oxa-6-azaspiro[3.4]octane, highlighting the critical oxetane ring-opening pathway.
Experimental Protocol: HILIC-MS/MS Identification
This protocol is designed to be self-validating : the separation of the isobaric N-oxide and hydroxylation products confirms column performance.
Instrument Configuration
-
LC System: UHPLC (e.g., Agilent 1290 or Waters H-Class).
-
Detector: Q-TOF or Orbitrap (High Resolution required for formula confirmation) OR Triple Quad (for quantified trace analysis).
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters Atlantis Premier BEH Z-HILIC).
-
Dimensions: 2.1 x 100 mm, 1.7 µm or 3.5 µm.
-
Step-by-Step Method
Step 1: Mobile Phase Preparation
-
Phase A (Aqueous): 10 mM Ammonium Acetate in Water, pH 6.8 (unadjusted).
-
Why: Ammonium acetate provides ionic strength for the HILIC mechanism without suppressing MS ionization. Neutral pH protects the oxetane ring.
-
-
Phase B (Organic): Acetonitrile (LC-MS Grade).
Step 2: Gradient Profile
-
Flow Rate: 0.4 mL/min.
-
Temperature: 35°C.
| Time (min) | % Phase B | Event |
| 0.0 | 90 | Initial Hold (Equilibration) |
| 2.0 | 90 | Injection |
| 10.0 | 50 | Linear Gradient (Elute polars) |
| 12.0 | 50 | Hold |
| 12.1 | 90 | Re-equilibration |
| 16.0 | 90 | End of Run |
Step 3: Sample Preparation
-
Diluent: 80:20 Acetonitrile:Water.
-
Critical: Using 100% water as a diluent will cause "solvent wash" effects in HILIC, leading to distorted peaks. The sample solvent must match the initial mobile phase strength.
-
-
Concentration: 0.5 mg/mL (for impurity ID).
Step 4: MS Parameters (ESI Positive)
-
Source Temp: 350°C.
-
Capillary Voltage: 3.5 kV.
-
Scan Range: 50–500 m/z.
-
Fragmentation: Perform data-dependent MS/MS (dd-MS2) with stepped collision energy (20, 35, 50 eV) to characterize the spiro-ring fragmentation.
Data Interpretation & Validation Criteria
Identification of the Parent (Spiro-Amine)
-
Observed Mass: [M+H]⁺ = 114.09 m/z (approx).
-
Retention: Should elute between 4–7 minutes. If it elutes at < 1.5 min, the HILIC mechanism has failed (check acetonitrile content).
Differentiating Impurities (The Logic Check)
Use the MS/MS fragmentation pattern to distinguish structural isomers.
-
Ring-Opened Impurity (Diol):
-
Precursor: [M+H]⁺ ≈ 132.10 m/z.
-
Fragment: Loss of H₂O (-18) is dominant and occurs at low collision energy.
-
Causality: If this peak increases after leaving the sample in acidic solution for 24h, the method is validated for stability indicating power.
-
-
N-Oxide Impurity:
-
Precursor: [M+H]⁺ ≈ 130.09 m/z.
-
Fragment: Characteristic loss of Oxygen (-16) or hydroxyl radical (-17).
-
Retention: Typically elutes later than the parent in HILIC mode due to increased polarity of the N-O bond.
-
Oxalate Confirmation (ESI Negative Mode)
Switch polarity to Negative Mode to confirm the stoichiometry of the salt.
-
Target: Oxalate anion [M-H]⁻ = 89.0 m/z.
-
Validation: Ensure the molar ratio of Amine (Pos Mode area) to Oxalate (Neg Mode area) remains consistent across batches.
References
-
Spirocyclic Synthesis & Scaffolds
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Scaffolds for Medicinal Chemistry. Journal of Organic Chemistry.
-
-
HILIC Method Development
-
McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in HILIC. Journal of Chromatography A.
-
-
Impurity Profiling Guidelines
-
Oxalate Analysis
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. preprints.org [preprints.org]
- 3. Quantification of urinary oxalate by liquid chromatography-tandem mass spectrometry with online weak anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. BASi® | Development Of A Fast, Green Lc-ms Method For The Quantification Of Oxycodone, Oxymorphone And Noroxycodone Using Innovative Hplc Column Technology [basinc.com]
A Comparative Guide to Fsp3 Character: 2-Oxa-6-azaspiro[3.4]octane versus Aromatic Rings in Modern Drug Discovery
Introduction: The Imperative to "Escape from Flatland"
In the landscape of modern drug discovery, medicinal chemists are increasingly looking beyond the planar, two-dimensional structures that have historically dominated small molecule therapeutics. This paradigm shift, often termed "escaping from flatland," is a strategic move away from flat, aromatic-rich compounds towards molecules with greater three-dimensionality.[1] The rationale is compelling: molecules with a higher fraction of sp3-hybridized carbons (Fsp3)—a key measure of three-dimensionality—are correlated with higher clinical success rates.[2][3] These saturated, complex structures often exhibit improved aqueous solubility, enhanced metabolic stability, and more precise shape complementarity with biological targets, leading to better efficacy and safety profiles.[2][4]
For decades, aromatic rings have been a mainstay in drug design due to their predictable geometry and synthetic accessibility. However, their overuse has been linked to liabilities, including susceptibility to oxidative metabolism by cytochrome P450 enzymes and poor solubility.[4][5] This guide provides a detailed comparison of the Fsp3 character and associated physicochemical properties of a modern saturated scaffold, 2-Oxa-6-azaspiro[3.4]octane , against traditional aromatic rings. We will explore the underlying principles, present comparative data, and provide the experimental and computational methodologies necessary for researchers to apply these concepts in their own drug development programs.
Pillar 1: The Scientific Rationale for High Fsp3 Character
The Fsp3 character is a simple yet powerful molecular descriptor defined as the number of sp3-hybridized carbon atoms divided by the total carbon count in a molecule.[6][7]
Fsp3 = (Number of sp3-hybridized carbons) / (Total number of carbon atoms)
An sp3-hybridized carbon atom is bonded to four other atoms, resulting in a tetrahedral geometry with bond angles of approximately 109.5°.[8][9] This contrasts sharply with sp2-hybridized carbons found in aromatic rings, which are bonded to three other atoms and adopt a flat, trigonal planar geometry. The accumulation of sp3 centers forces a molecule to adopt a more complex, three-dimensional conformation.
The strategic advantage of increasing Fsp3 is not merely theoretical; it is grounded in empirical evidence from clinical trial data. Higher Fsp3 character is associated with:
-
Improved Aqueous Solubility: Saturated scaffolds disrupt the crystal lattice packing that can plague flat aromatic molecules, often leading to better solubility—a critical factor for oral bioavailability.[2][4]
-
Enhanced Metabolic Stability: Aromatic rings are common sites of oxidative metabolism. Replacing them with saturated, C(sp3)-rich bioisosteres can remove these metabolic "hotspots," improving drug half-life.[4][10]
-
Greater Target Selectivity: The well-defined, rigid, three-dimensional shape of high-Fsp3 molecules allows for more specific and higher-affinity interactions with the complex topology of protein binding pockets, potentially reducing off-target effects.[1][2]
-
Access to Novel Chemical Space: Moving beyond traditional flat structures opens up new, unexplored areas of chemical space, providing opportunities for novel intellectual property (IP) and first-in-class therapeutics.[4]
Pillar 2: Comparative Analysis: Scaffolds in Focus
To illustrate the impact of Fsp3 character, we will compare the properties of 2-Oxa-6-azaspiro[3.4]octane with two common structural motifs: a simple phenyl ring (representing aromatic systems) and morpholine (a common saturated heterocycle often replaced by spirocyclic analogs).
| Feature | Phenyl Group | Morpholine | 2-Oxa-6-azaspiro[3.4]octane |
| Structure | |||
| Fsp3 Value | 0.0 | 1.0 | 1.0 |
| Molecular Formula | C6H5 | C4H9NO | C6H11NO |
| Molecular Weight ( g/mol ) | 77.11 | 87.12 | 113.16[11] |
| XLogP3 | 1.5 | -0.9 | -0.3[11] |
| Dimensionality | 2D (Planar) | 3D (Chair/Boat) | 3D (Rigid, Spirocyclic) |
| Key Characteristic | Aromatic, Electron-rich | Saturated, Flexible | Saturated, Rigid, High 3D character |
Analysis of the Data:
The phenyl group, being entirely composed of sp2 carbons, has an Fsp3 of 0.0, epitomizing a "flatland" molecule. Morpholine is fully saturated (Fsp3 = 1.0), but its single ring structure allows for conformational flexibility. 2-Oxa-6-azaspiro[3.4]octane also has an Fsp3 of 1.0, as all six of its carbons are sp3 hybridized.[11] However, its key advantage lies in its spirocyclic nature. The central quaternary spiro-carbon atom imparts significant conformational rigidity and enforces a well-defined three-dimensional exit vector for substituents, making it an excellent bioisosteric replacement for aromatic rings in drug design.[7][12][13] Notably, its calculated lipophilicity (XLogP3 = -0.3) is significantly lower than that of a phenyl group, suggesting a higher potential for aqueous solubility.[11]
Pillar 3: Experimental and Computational Protocols
A self-validating system relies on robust and reproducible methodologies. Below are the protocols for determining and verifying the Fsp3 character of novel compounds.
Protocol 1: Computational Calculation of Fsp3 Character
This protocol describes the standard workflow for calculating Fsp3 and other molecular descriptors using cheminformatics software.
Objective: To accurately calculate the Fsp3 value for a given chemical structure or library.
Methodology:
-
Compound Library Preparation:
-
Input: Load chemical structures into the software. Common input formats include SMILES (Simplified Molecular-Input Line-Entry System) or SDF (Structure-Data File).[6]
-
Curation: Standardize the library to ensure consistency. This involves removing salts and counterions, neutralizing charges where appropriate, and standardizing tautomeric forms. This step is critical for accurate descriptor calculation.[6]
-
-
Descriptor Calculation:
-
Software: Utilize an open-source cheminformatics toolkit like RDKit (in Python) or a commercial software package such as Pipeline Pilot.[2][6]
-
Algorithm:
-
For each molecule, iterate through all atoms.
-
Identify all carbon atoms.
-
For each carbon atom, determine its hybridization state. This is typically done by querying the number of single, double, and triple bonds, or more simply, the number of attached atoms and lone pairs (steric number). A steric number of 4 corresponds to sp3 hybridization.[14][15]
-
Count the number of sp3-hybridized carbons (N_sp3).
-
Count the total number of carbon atoms (N_total).
-
Calculate Fsp3 using the formula: Fsp3 = N_sp3 / N_total.
-
-
-
Analysis:
-
Filter and analyze the compound library based on the calculated Fsp3 values, often in combination with other drug-likeness descriptors like molecular weight and logP.[6]
-
Protocol 2: Experimental Confirmation of Molecular Structure
Computational data must be validated by empirical evidence. After a compound like 2-Oxa-6-azaspiro[3.4]octane is synthesized, its structure and the hybridization of its atoms are confirmed using standard analytical techniques.
Objective: To experimentally verify the atomic connectivity and geometry of a synthesized molecule, thereby confirming the hybridization states of its carbon atoms.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: This is the most direct method for observing carbon atoms. The chemical shift (δ) of a carbon nucleus is highly dependent on its electronic environment, including its hybridization state.
-
sp3-hybridized carbons in saturated aliphatic systems typically resonate in the upfield region of the spectrum (approx. 10-60 ppm).
-
sp2-hybridized carbons in aromatic rings resonate significantly further downfield (approx. 100-150 ppm).
-
-
Causality: The distinct chemical shift ranges provide definitive evidence of the hybridization state of each carbon in the molecule, confirming the calculated Fsp3 value.
-
-
X-Ray Crystallography:
-
For compounds that can be crystallized, single-crystal X-ray diffraction provides an unambiguous, three-dimensional model of the molecule.
-
This technique yields precise bond lengths and angles. The observation of bond angles around a carbon atom at ~109.5° is conclusive proof of its tetrahedral geometry and sp3 hybridization.[8]
-
Causality: This method provides the ultimate validation of the molecule's 3D shape and confirms the structural foundation upon which the Fsp3 concept is built.
-
Visualization: The Path from Flatland to 3D Efficacy
The following diagram illustrates the strategic rationale for employing a bioisosteric replacement to increase Fsp3 character and improve drug-like properties.
Caption: Strategic replacement of flat aromatic rings with 3D spirocyclic scaffolds.
Conclusion and Future Outlook
The deliberate incorporation of three-dimensionality, as quantified by the Fsp3 character, is a cornerstone of modern medicinal chemistry. Saturated scaffolds like 2-Oxa-6-azaspiro[3.4]octane are not merely passive linkers; they are powerful design elements that can fundamentally improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[7] By serving as rigid, 3D bioisosteres for traditional aromatic rings, they enable chemists to mitigate common liabilities such as poor solubility and metabolic instability that often lead to compound attrition.[4][16] As the industry continues to tackle increasingly complex biological targets, the strategic "escape from flatland" and the embrace of C(sp3)-rich architectures will be paramount to designing the next generation of successful therapeutics.
References
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Scribd. Fsp3 and Drug Discovery Success. Available from: [Link]
-
PubMed. Fsp3: A new parameter for drug-likeness. Available from: [Link]
-
Chemedon. Advantages of 3D-shape of ligands in drug discovery. Available from: [Link]
-
American Chemical Society. Unlocking high FSP3 scaffolds: Accelerating drug discovery via harnessing industry-academia collaborations. Available from: [Link]
-
PubChem. 2-Oxa-6-azaspiro[3.4]octane. Available from: [Link]
-
PubChem. 2-Oxa-6-azaspiro[3.4]octane oxalate. Available from: [Link]
-
National Center for Biotechnology Information. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Available from: [Link]
-
ResearchGate. Comparison of para-and meta-substituted arene bioisosteres, and... Available from: [Link]
-
Practical Fragments. Many measures of molecular complexity. Available from: [Link]
-
Preprints.org. Application of fSP3 towards Non- Systemic Drug Discovery. Available from: [Link]
-
Preprints.org. Application of fSP3 towards Non-Systemic Drug Discovery (v2). Available from: [Link]
-
Royal Society of Chemistry. Facile synthesis of 2-azaspiro[3.4]octane. Available from: [Link]
-
ResearchGate. Fsp3: A new parameter for drug-likeness | Request PDF. Available from: [Link]
-
Royal Society of Chemistry. Saturated bioisosteres of benzene: where to go next?. Available from: [Link]
-
ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Available from: [Link]
-
Chemistry Steps. Quickly Determine The sp3, sp2 and sp Hybridization. Available from: [Link]
-
YouTube. sp3 hybridization examples. Available from: [Link]
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Chemistry LibreTexts. 1.6: Drug Modifications to Improve Stability. Available from: [Link]
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Chemspace. Bioisosteric Replacements. Available from: [Link]
-
PubChem. 6-Oxa-2-azaspiro[3.4]octane. Available from: [Link]
-
Reddit. How do you know when its an sp3 hybrid orbital, sp2, or sp?. Available from: [Link]
-
Chemistry Steps. sp3, sp2, and sp Hybridization in Organic Chemistry. Available from: [Link]
-
YouTube. Shortcut for Sp3 Sp2 Sp Hybridization. Available from: [Link]
-
ResearchGate. Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. Available from: [Link]
-
Cambridge MedChem Consulting. Aromatic Bioisosteres. Available from: [Link]
-
MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
